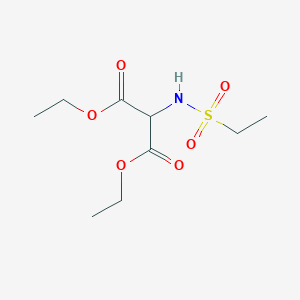
1,3-Diethyl 2-ethanesulfonamidopropanedioate
説明
1,3-Diethyl 2-ethanesulfonamidopropanedioate is a chemical compound with the molecular formula C9H17NO6S and a molecular weight of 267.3 g/mol . It is known for its unique structure, which includes an ethanesulfonamide group attached to a propanedioate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-ethanesulfonamidopropanedioate typically involves the reaction of diethyl malonate with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
1,3-Diethyl 2-ethanesulfonamidopropanedioate undergoes various chemical reactions, including:
- **
生物活性
1,3-Diethyl 2-ethanesulfonamidopropanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes two ethyl groups and a sulfonamide moiety. The sulfonamide group is known for its biological significance, particularly in antimicrobial activity.
The biological activity of this compound primarily involves its interaction with various biomolecular targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is crucial for the compound's antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, preliminary studies suggest that the compound may also possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial potential of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated superior activity compared to other derivatives tested. The study utilized standard disk diffusion methods to assess the efficacy against common pathogens.
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions.
Research Findings
Recent literature reviews highlight the importance of sulfonamide compounds in drug development. The unique properties of this compound position it as a promising candidate for further exploration in pharmacological studies.
Table 2: Summary of Biological Activities
特性
IUPAC Name |
diethyl 2-(ethylsulfonylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-4-15-8(11)7(9(12)16-5-2)10-17(13,14)6-3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRMUISWPAZOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















